An In-depth Technical Guide to (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride
An In-depth Technical Guide to (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, also known as L-Threonine amide hydrochloride, is a derivative of the essential amino acid L-threonine. This document provides a comprehensive overview of its fundamental properties, synthesis, and known applications. While detailed information on its specific mechanism of action and involvement in signaling pathways is limited, this guide consolidates the available technical data for researchers and professionals in drug development and life sciences.
Core Properties
(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is a white to off-white crystalline powder. It is known to be soluble in water and is typically stored at room temperature.[1]
Physicochemical Data
A summary of the key physicochemical properties of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C4H11ClN2O2 | [2][3][4] |
| Molecular Weight | 154.60 g/mol | [2][3][4] |
| CAS Number | 33209-01-7 | [2][3][4] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 118-122 °C | [5] |
| Boiling Point | 384.9 °C at 760 mmHg | |
| Solubility | Soluble in water | |
| Storage Temperature | Room Temperature | [1] |
Synonyms
This compound is also known by several other names, including:
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L-Threonine amide hydrochloride
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L-Threoninamide hydrochloride
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H-Thr-NH2*HCl
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(2S,3R)-2-Amino-3-hydroxy-butanamide hydrochloride
Synthesis
A general method for the preparation of L-threonine amide hydrochloride involves the reaction of L-threonine with thionyl chloride in methanol.
Experimental Protocol: Synthesis of L-Threonine Amide Hydrochloride
The following protocol outlines a common laboratory-scale synthesis:
Materials:
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L-Threonine
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Methanol
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Thionyl chloride
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Isopropanol
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Ammonia gas
Procedure:
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Dissolve 50 grams of L-threonine in methanol.
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Slowly add 1.5 equivalents of thionyl chloride to the solution dropwise.
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Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture and concentrate it under vacuum.
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Add isopropanol and evaporate the solvent under vacuum to remove any residual thionyl chloride.
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Add more isopropanol to increase the volume by two to four times.
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Introduce ammonia gas at a pressure of approximately 60 psi until the reaction is complete.
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Filter the mixture to remove the ammonium chloride precipitate.
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Partially evaporate the solvent and then add isopropanol hydrochloride.
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Stir the mixture to allow the solid product to form.
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Separate the solid product by filtration and wash it with isopropanol.
Diagram: Synthesis Workflow
Caption: A simplified workflow for the synthesis of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride.
Biological and Research Applications
The primary application of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride appears to be as a chiral building block in the synthesis of more complex molecules. It is also used in biotechnology and nutritional science.
Role in Synthesis
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TRPV3 Modulators: L-Threonine amide hydrochloride is utilized as a reagent in the synthesis of N-monosubstituted [(pyridin-2-yl)methyl]amine and [(pyrimidin-4-yl)methyl]amine derivatives, which act as modulators of the transient receptor potential cation channel 3 (TRPV3).
Biotechnology and Nutrition
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Cell Culture Media: It is used in cell culture media to enhance protein production, making it valuable for biopharmaceutical manufacturing.[5]
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Nutritional Supplements: This compound is incorporated into dietary supplements to support muscle growth and recovery.[5]
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Amino Acid Research: It serves as a compound for studying amino acid metabolism and its effects on health.[5]
Potential Signaling Pathway Involvement (Inferred from L-Threonine)
While no direct studies on the signaling pathways affected by (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride were identified, research on its parent molecule, L-threonine, suggests potential areas of investigation. L-threonine has been shown to regulate the G1/S phase transition in mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC signaling pathways.
Diagram: Potential Signaling Pathways Influenced by L-Threonine
Caption: Inferred signaling pathways based on L-threonine research.
Experimental Protocols - General Considerations
Specific experimental protocols for the use of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride in biological assays are not widely documented. However, based on its use in cell culture, a general protocol for its supplementation can be outlined.
Protocol: Supplementation in Cell Culture Media
Objective: To supplement cell culture media with (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride to support cell growth and protein production.
Materials:
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(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride
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Sterile, purified water (e.g., cell culture grade)
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Basal cell culture medium
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Sterile filters (0.22 µm)
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Sterile storage tubes
Procedure:
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Stock Solution Preparation:
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Prepare a stock solution of a desired concentration (e.g., 100 mM) by dissolving the appropriate amount of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride in sterile, purified water.
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Ensure complete dissolution. Gentle warming may be applied if necessary.
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Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile tube.
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Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
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Media Supplementation:
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On the day of use, thaw the stock solution if frozen.
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Add the required volume of the sterile stock solution to the basal cell culture medium to achieve the desired final concentration. The optimal concentration should be determined empirically for each cell line and application.
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Mix the supplemented medium thoroughly before use.
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Cell Culture:
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Culture cells according to standard protocols, using the medium supplemented with (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride.
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Monitor cell growth, viability, and protein production as required.
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Conclusion
(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is a commercially available derivative of L-threonine with established physicochemical properties and a clear synthetic route. Its primary utility lies in its role as a chiral precursor in organic synthesis and as a supplement in biotechnological and nutritional applications. While its direct biological mechanism of action and involvement in cellular signaling are not well-elucidated, the known functions of its parent amino acid, L-threonine, provide a basis for future research into the specific effects of this compound. This guide serves as a foundational resource for scientists and researchers working with this molecule.
